molecular formula C17H16N4O2S B12129222 N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide

N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12129222
M. Wt: 340.4 g/mol
InChI Key: SNXOUVHWUQCUBH-UHFFFAOYSA-N
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Description

N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and chemical properties . This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroquinoxaline with prop-2-en-1-ylamine to form the intermediate N-(prop-2-en-1-ylamino)quinoxaline. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide exhibits significant antimicrobial properties. Quinoxaline derivatives have been shown to inhibit the growth of various bacterial strains, making them valuable in developing new antibiotics.

Anticancer Potential

Research indicates that this compound possesses inhibitory effects against several cancer cell lines. Specifically, it has demonstrated potential as a phosphatidylinositol 3-kinase inhibitor, which is crucial in cancer metabolism. Studies employing molecular docking and modeling have shown that this compound binds effectively to enzymes involved in cancer progression, suggesting its role in targeted cancer therapies.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including the formation of the quinoxaline ring and subsequent modifications to introduce the sulfonamide and prop-2-en-1-ylamino groups. Recent advancements in synthetic methodologies, such as the use of continuous flow reactors, have improved yield and purity during industrial production.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : Research has shown that this compound can effectively inhibit cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with key enzymes involved in tumor growth, supporting its role as an inhibitor.
  • Antimicrobial Testing : Laboratory tests have confirmed its efficacy against resistant bacterial strains, suggesting possible applications in treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .

Comparison with Similar Compounds

N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide can be compared with other quinoxaline derivatives such as:

These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide derivative characterized by a quinoxaline ring and a benzenesulfonamide moiety, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a quinoxaline structure, which is known for its biological significance, particularly in medicinal chemistry. The presence of the prop-2-en-1-ylamino group enhances its functional properties, potentially increasing its efficacy against various biological targets.

Molecular Formula

  • Molecular Formula : C17H18N4O2S
  • Molecular Weight : 342.42 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that quinoxaline derivatives can effectively inhibit the growth of various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.25 - 1
Enterococcus faecalis0.5 - 2
Methicillin-resistant S. aureus0.5 - 1
Vancomycin-resistant E. faecalis0.5 - 2

These MIC values suggest that this compound may be comparable or superior to existing antibiotics, making it a candidate for further development in combating bacterial infections .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Quinoxaline derivatives have shown inhibitory effects against various cancer cell lines by targeting specific cellular pathways involved in tumor growth and proliferation.

  • Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : The compound has been identified as a potential inhibitor of PI3K signaling pathways, which are crucial in cancer metabolism and cell survival.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other quinoxaline derivatives:

Compound NameStructure FeaturesBiological Activity
4-methoxy-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamideSimilar quinoxaline structure with methoxy substitutionAntimicrobial and anticancer activity
N-(3-aminoquinoxalin-2-yl)-sulfonamideContains amino group on quinoxalinePI3K inhibition
3-(4-substituted phenyl)quinoxaline derivativesVariations in phenyl substituentsInhibitory effects against liver carcinoma

This table illustrates the unique aspects of this compound, particularly its specific functional groups that enhance its biological activity and therapeutic potential .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoxaline derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics . The study utilized a range of bacterial strains to assess the compound's effectiveness, with results indicating a broad spectrum of activity.

Case Study: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis through mechanisms involving PI3K pathway inhibition . The results suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H16N4O2S/c1-2-12-18-16-17(20-15-11-7-6-10-14(15)19-16)21-24(22,23)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19)(H,20,21)

InChI Key

SNXOUVHWUQCUBH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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